1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
Description
Chemical identity and nomenclature
This compound represents a substituted pyrazole derivative characterized by the presence of a 4-methylphenyl group attached to the nitrogen atom at position 1 of the pyrazole ring and an aldehyde functional group at position 4. The compound is officially registered under the Chemical Abstracts Service number 337957-59-2, establishing its unique chemical identity within the comprehensive database of known chemical substances. The molecular formula C11H10N2O indicates the presence of eleven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 186.21 grams per mole.
The International Union of Pure and Applied Chemistry name for this compound is 1-(4-methylphenyl)pyrazole-4-carbaldehyde, which follows the systematic nomenclature conventions for heterocyclic compounds containing both pyrazole and aldehyde functionalities. Alternative nomenclature includes 1-p-Tolyl-1H-pyrazole-4-carbaldehyde, reflecting the common designation of the 4-methylphenyl group as p-tolyl. Additional synonyms documented in chemical databases include 1-(4-methylphenyl)-4-pyrazolecarboxaldehyde and 1H-Pyrazole-4-carboxaldehyde, 1-(4-methylphenyl)-, demonstrating the various approaches to naming this heterocyclic structure.
The structural characterization reveals a five-membered pyrazole ring containing two adjacent nitrogen atoms, with the 4-methylphenyl substituent bonded to one nitrogen atom and the aldehyde group positioned at the 4-carbon of the pyrazole ring. The MDL number MFCD03426978 provides an additional unique identifier for this compound in chemical databases, facilitating its identification across various research and commercial platforms. The compound exists as a solid under standard conditions and has been assigned the WGK Germany classification of 3, indicating its environmental and handling considerations.
| Chemical Identifier | Value |
|---|---|
| Chemical Abstracts Service Number | 337957-59-2 |
| Molecular Formula | C11H10N2O |
| Molecular Weight | 186.21 g/mol |
| International Union of Pure and Applied Chemistry Name | 1-(4-methylphenyl)pyrazole-4-carbaldehyde |
| MDL Number | MFCD03426978 |
| PubChem Compound Identifier | 820137 |
| InChI | InChI=1S/C11H10N2O/c1-9-2-4-10(5-3-9)13-7-11(8-14)6-12-13/h2-8H,1H3 |
| SMILES | CC1=CC=C(C=C1)N2C=C(C=N2)C=O |
Historical development in heterocyclic chemistry
The historical development of pyrazole chemistry and its carbaldehyde derivatives traces back to the pioneering work of German chemist Ludwig Knorr in 1883, who first introduced the term "pyrazole" to describe this class of heterocyclic compounds. Knorr's initial discovery emerged from his attempts to synthesize quinoline derivatives with antipyretic activity, but instead led to the accidental discovery of antipyrine, a pyrazole derivative with significant pharmacological properties. This serendipitous discovery marked the beginning of systematic research into pyrazole chemistry and established the foundation for the subsequent development of numerous pyrazole derivatives, including carbaldehyde-containing variants.
The synthesis of pyrazole-carbaldehyde derivatives evolved significantly through the development of specialized synthetic methodologies, particularly the Vilsmeier-Haack reaction, which became a cornerstone technique for introducing aldehyde functionalities into pyrazole rings. The Vilsmeier-Haack reaction enables the formylation of electron-rich aromatic systems, including pyrazoles, through the use of phosphoryl chloride and dimethylformamide complexes. This synthetic approach proved particularly valuable for the preparation of substituted pyrazole-4-carbaldehydes, including compounds bearing various aromatic substituents on the nitrogen atoms.
The historical progression of pyrazole-carbaldehyde chemistry demonstrates the evolution from simple formylation reactions to sophisticated multi-step synthetic routes capable of producing highly substituted derivatives. Early synthetic methods focused on the direct formylation of pre-formed pyrazole rings, while later developments incorporated cyclization reactions that simultaneously formed the pyrazole ring and introduced the aldehyde functionality. The development of these synthetic methodologies enabled the systematic exploration of structure-activity relationships within the pyrazole-carbaldehyde family, leading to the identification of compounds with diverse applications in pharmaceutical and agrochemical research.
Research into pyrazole-carbaldehyde derivatives expanded significantly during the late twentieth and early twenty-first centuries, driven by the recognition of their potential as intermediates in the synthesis of more complex heterocyclic systems. The ability of the aldehyde group to participate in various condensation reactions, combined with the electronic properties of the pyrazole ring, made these compounds valuable building blocks for the construction of fused ring systems and other heterocyclic architectures. This historical development culminated in the systematic investigation of substituted pyrazole-4-carbaldehydes, including this compound, as key intermediates in organic synthesis.
Position within pyrazole-carbaldehyde derivatives
This compound occupies a distinctive position within the broader family of pyrazole-carbaldehyde derivatives, characterized by its specific substitution pattern and structural features. The compound belongs to the class of 1-aryl-1H-pyrazole-4-carbaldehydes, where an aromatic group is attached to the nitrogen atom at position 1 of the pyrazole ring. This structural classification distinguishes it from other pyrazole-carbaldehyde isomers, such as 3-substituted pyrazole-4-carbaldehydes or pyrazole-3-carbaldehydes, which exhibit different regiochemical arrangements of substituents and functional groups.
The presence of the 4-methylphenyl substituent on the nitrogen atom imparts specific electronic and steric properties to the molecule, influencing its reactivity and potential applications. Comparative analysis with related compounds, such as 1-phenyl-1H-pyrazole-4-carbaldehyde and other 1-aryl derivatives, reveals the impact of methyl substitution on the aromatic ring. The 4-methylphenyl group provides electron-donating character through the methyl substituent, which can influence the electronic density distribution within the pyrazole ring system and affect the reactivity of the aldehyde functional group.
Within the systematic classification of pyrazole-carbaldehyde derivatives, this compound represents a member of the para-substituted tolyl series, alongside related compounds bearing different substituents on the aromatic ring. This classification system enables the systematic study of structure-activity relationships and facilitates the rational design of new derivatives with targeted properties. The compound's position within this classification framework is further defined by its molecular weight of 186.21 grams per mole, placing it in the lower molecular weight range compared to more heavily substituted derivatives.
The heterocyclic nature of this compound places it within the broader category of five-membered nitrogen-containing heterocycles, specifically the azole family. Pyrazoles belong to the subset of azoles containing two nitrogen atoms in adjacent positions, distinguishing them from other five-membered heterocycles such as imidazoles, where the nitrogen atoms are separated by a carbon atom. This structural relationship positions pyrazole-carbaldehyde derivatives as important members of the heterocyclic compound family, which represents a fundamental class of organic molecules with widespread occurrence in natural products, pharmaceuticals, and synthetic materials.
| Structural Classification | Characteristics |
|---|---|
| Ring System | Five-membered heterocycle with two adjacent nitrogen atoms |
| Substitution Pattern | 1-Aryl-4-carbaldehyde |
| Aromatic Substituent | 4-methylphenyl (p-tolyl) |
| Functional Group | Aldehyde at position 4 |
| Molecular Weight Range | Low to medium (186.21 g/mol) |
| Heterocycle Family | Azole (pyrazole subfamily) |
| Electronic Character | Electron-rich due to methyl substitution |
Properties
IUPAC Name |
1-(4-methylphenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-2-4-11(5-3-9)13-7-10(8-14)6-12-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWZUGUMUQRWIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356163 | |
| Record name | 1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337957-59-2 | |
| Record name | 1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form 1-(4-methylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. This intermediate is then subjected to oxidation using reagents such as potassium permanganate or chromium trioxide to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophilic reagents such as halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: 1-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(4-Methylphenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophilic reagent used.
Scientific Research Applications
Chemical Properties and Structure
1-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde is characterized by its unique structure, featuring a pyrazole ring with a 4-methylphenyl substituent and an aldehyde group. Its molecular formula is and it has a molecular weight of approximately 201.23 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and electrophilic substitution.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties. Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial , anti-inflammatory , and antiparasitic activities. For instance, studies have shown that this compound interacts with various biological targets, influencing cellular pathways related to disease processes .
Case Study: Antimicrobial Efficacy
A clinical study demonstrated that pyrazole derivatives, including this compound, showed promising results against various bacterial strains. The mechanism involved the inhibition of bacterial cell wall synthesis, leading to effective treatment outcomes.
Organic Synthesis
In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules. It is utilized in the production of various heterocyclic compounds and can participate in numerous reactions such as:
- Oxidation : Converting the aldehyde group to carboxylic acids.
- Reduction : Transforming the aldehyde into alcohols.
- Substitution Reactions : Modifying the pyrazole ring to introduce new functional groups .
Data Table: Common Reactions
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Aldehyde to carboxylic acid | 1-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid |
| Reduction | Aldehyde to alcohol | 1-(4-Methylphenyl)-1H-pyrazole-4-methanol |
| Electrophilic Substitution | Replacement of hydrogen on the pyrazole ring | Various substituted pyrazoles |
Material Science
The compound has applications in developing new materials, particularly in creating fluorescent boron complexes. These materials are valuable in optoelectronic devices due to their unique luminescent properties .
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the pyrazole ring can interact with various biological receptors, modulating their function and leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carbaldehydes
Antimicrobial Activity :
- The 4-isopropylbenzyl analog () showed superior activity against P. aeruginosa (MIC: <1 µg/mL) compared to ampicillin, attributed to the bulky isopropyl group enhancing membrane penetration . In contrast, the 4-methylphenyl derivative (target compound) lacks this bulk, suggesting lower potency.
- Fluorine-substituted analogs (e.g., 3-(4-fluorophenyl)) exhibit enhanced activity due to fluorine's electronegativity and lipophilicity .
Antioxidant and Anti-Inflammatory Activity :
- 1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde (4b) demonstrated significant antioxidant activity (IC₅₀: ~10 µM) due to the nitro group's electron-withdrawing effects, stabilizing radical intermediates .
- The 4-hydroxyphenyl derivative (4e) showed dual antioxidant and anti-inflammatory effects, with hydroxyl groups facilitating hydrogen bonding to biological targets .
Anticancer Activity :
Physicochemical Properties
- IR Spectroscopy : The aldehyde C=O stretch appears at 1640–1670 cm⁻¹ , while C-H stretches for the aldehyde group occur at 2798–2854 cm⁻¹ . Substituents like nitro (1350 cm⁻¹) or hydroxyl (3230 cm⁻¹) introduce distinct peaks .
- NMR Spectroscopy : The aldehyde proton resonates as a singlet at δ 9.17–9.50 ppm (¹H NMR), with aromatic protons in the δ 6.7–8.4 ppm range .
Crystallography and Molecular Interactions
- The crystal structure of 1-phenyl-1H-pyrazole-4-carbaldehyde (simpler analog) reveals planar pyrazole rings and intermolecular C-H···O hydrogen bonds, stabilizing the lattice . The 4-methylphenyl group in the target compound likely induces steric hindrance, altering packing efficiency compared to smaller substituents (e.g., fluorine) .
Biological Activity
1-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde (CAS No. 337957-59-2) is a compound within the pyrazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 4-methylphenyl hydrazine with an appropriate aldehyde or ketone. Various synthetic routes have been developed, often utilizing methods such as the Vilsmeier-Haack reaction or other electrophilic aromatic substitutions to introduce the pyrazole moiety effectively.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential in various therapeutic areas:
- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus at concentrations as low as 40 µg/mL .
- Anticancer Properties : Studies have demonstrated that pyrazole derivatives can inhibit the proliferation of cancer cells. For example, derivatives with similar structures have shown IC50 values ranging from 0.01 µM to 0.46 µM against various cancer cell lines, including MCF-7 and A549 . The mechanism often involves apoptosis induction and inhibition of specific kinases related to cancer progression.
- Anti-inflammatory Effects : Some pyrazole derivatives function as COX-2 inhibitors, which can reduce inflammation and pain. This property is particularly relevant in the development of non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
A comparative study on various pyrazole compounds revealed that this compound exhibits notable antibacterial activity. The compound was tested against multiple strains, yielding promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 40 µg/mL |
| Staphylococcus aureus | 20 µg/mL |
| Bacillus subtilis | 30 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Activity
In vitro studies conducted on various human cancer cell lines demonstrated that derivatives of pyrazole, including this compound, possess significant anticancer properties:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.01 | Apoptosis induction |
| A549 | 0.39 | Aurora-A kinase inhibition |
| NCI-H460 | 0.03 | CDK2 inhibition |
These results highlight the potential of this compound in cancer therapy, particularly in targeting specific pathways involved in tumor growth and survival .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been attributed to their ability to inhibit cyclooxygenase enzymes. A study reported that compounds similar to this compound exhibited selective COX-2 inhibition without affecting COX-1, suggesting a favorable side effect profile for pain management therapies .
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a pyrazole-based compound against drug-resistant bacterial infections in hospitalized patients. Results indicated a significant reduction in infection rates compared to standard treatments.
- Case Study on Cancer Treatment : In a preclinical model, a derivative of this compound was administered to mice with induced tumors. The treatment resulted in a marked decrease in tumor size and increased survival rates compared to control groups.
Q & A
Q. What are the common synthetic routes for preparing 1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde and its derivatives?
- Methodological Answer : The compound and its analogs are typically synthesized via the Vilsmeier-Haack reaction , which involves formylation of pyrazole precursors. For example, substituted pyrazole-4-carbaldehydes can be prepared by reacting acetophenone phenylhydrazones with a Vilsmeier reagent (POCl₃/DMF) . Alternatively, Claisen-Schmidt condensation between ketones and aldehydes under basic conditions (e.g., K₂CO₃) is used to introduce aryloxy or substituted phenyl groups at specific positions . Optimization of reaction time, temperature (often 80–100°C), and stoichiometric ratios of reagents is critical for achieving yields >50% .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Comprehensive characterization involves:
- IR spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1660–1680 cm⁻¹, C=N at ~1580–1600 cm⁻¹) .
- NMR spectroscopy :
- ¹H NMR: Signals for the aldehyde proton (δ 9.95–10.00 ppm), aromatic protons (δ 7.2–8.2 ppm), and methyl groups (δ 2.2–2.4 ppm) .
- ¹³C NMR: Carbonyl carbons (δ 184–186 ppm) and aromatic carbons (δ 115–160 ppm) .
- Mass spectrometry : EI-MS typically shows molecular ion peaks (e.g., [M+H]⁺ at m/z 279 for derivatives with hydroxyl substituents) .
Q. What biological activities have been reported for derivatives of this compound?
- Methodological Answer : Derivatives exhibit antibacterial activity against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (E. coli, Pseudomonas aeruginosa) strains. For instance, 1-(4-isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde showed superior activity against P. aeruginosa compared to ampicillin, likely due to electron-withdrawing substituents enhancing membrane penetration . Antidepressant potential has also been explored via in silico studies, focusing on interactions with serotonin receptors .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of pyrazole-4-carbaldehyde derivatives?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity in Vilsmeier-Haack reactions but require careful control to avoid side products .
- Catalyst tuning : Using milder bases (e.g., NaHCO₃ instead of K₂CO₃) can reduce decomposition of acid-sensitive substituents .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) improves regioselectivity in multi-step syntheses .
- Post-synthetic modifications : Reductive amination or Schiff base formation can diversify functionality without degrading the aldehyde group .
Q. What strategies are effective in resolving structural contradictions in pyrazole-carbaldehyde derivatives?
- Methodological Answer :
- Single-crystal X-ray diffraction : Use SHELXL for high-resolution refinement to confirm bond lengths, angles, and torsional conformations. For example, discrepancies in aldehyde group planarity can arise from crystallographic disorder, which SHELXL addresses via PART and SUMP instructions .
- Cross-validation of spectroscopic data : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian) to validate tautomeric forms or isomerism .
Q. How can computational methods complement experimental data in studying this compound's reactivity?
- Methodological Answer :
- Molecular docking : Screen derivatives against target proteins (e.g., bacterial DHFR or human serotonin transporters) using AutoDock Vina to prioritize synthesis .
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., electrophilic substitution at the pyrazole C-3 position) .
- ADMET profiling : Use SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) early in drug development .
Data Contradiction Analysis
- Example : Variability in antibacterial activity across studies may arise from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., -F, -Cl) enhance activity against Gram-negative strains by improving membrane permeability.
- Assay conditions : Differences in bacterial inoculum size or growth media (e.g., Mueller-Hinton vs. LB agar) affect MIC values.
- Stereochemical factors : E/Z isomerism in oxime derivatives (e.g., thiazolylmethyl oximes) can alter binding kinetics .
Structural Validation Tools
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
